Methyl 1-methyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxylate hydrochloride
Description
Methyl 1-methyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxylate hydrochloride (C₁₂H₁₉ClN₂O₂) is a heterocyclic compound with a molecular weight of 258.75 g/mol. It features a pyrrole ring substituted with a methyl ester group at position 2, a methyl group at position 1, and a piperidine moiety at position 5. The hydrochloride salt enhances its stability and solubility, making it a valuable intermediate in medicinal chemistry for drug discovery, particularly in the synthesis of bioactive molecules targeting neurological and metabolic disorders. This compound is commercially available with a purity of 95% (Enamine Ltd, Building Blocks Catalogue) .
Properties
IUPAC Name |
methyl 1-methyl-5-piperidin-2-ylpyrrole-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-14-10(9-5-3-4-8-13-9)6-7-11(14)12(15)16-2;/h6-7,9,13H,3-5,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQFUAHHYMFFOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(=O)OC)C2CCCCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyrrole derivative with a piperidine derivative in the presence of a suitable catalyst. The reaction conditions often involve heating and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that pyrrole derivatives, including methyl 1-methyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxylate hydrochloride, exhibit potent antibacterial properties. For example, compounds derived from pyrrole structures have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Case Study:
A study published in MDPI highlighted that pyrrole-based compounds demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values lower than traditional antibiotics such as vancomycin. The specific compound under investigation showed an MIC of 0.13 μg/mL against MRSA, indicating its potential as a lead for new antibacterial therapies .
Neurological Disorders
The compound has also been investigated for its potential neuroprotective effects. Pyrrole derivatives are being explored for their ability to modulate neurotransmitter systems, which may be beneficial in treating conditions such as depression and anxiety.
Case Study:
Research published in ACS Chemical Neuroscience indicated that certain pyrrole derivatives could act as antagonists at specific receptor sites, leading to improved outcomes in animal models of anxiety and depression .
Data Table: Antimicrobial Activity of Pyrrole Derivatives
| Compound Name | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | MRSA | 0.13 | |
| Pyrrole Derivative A | Staphylococcus aureus | 3.12 | |
| Pyrrole Derivative B | Escherichia coli | 12.5 |
Synthesis and Structural Modifications
The synthesis of this compound involves various chemical reactions that allow for structural modifications to enhance its biological activity.
Research Insight:
Studies focusing on structure-activity relationships (SAR) have shown that modifying substituents on the pyrrole ring can significantly influence the compound's pharmacological properties. For instance, the introduction of different piperidine derivatives has been linked to increased potency against bacterial strains .
Mechanism of Action
The mechanism of action of Methyl 1-methyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Structural Features of Analogous Compounds
The compound is compared to structurally related piperidine- and pyrrolidine-containing derivatives (Table 1).
Table 1: Comparative Analysis of Structural Features
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Methyl 1-methyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxylate hydrochloride | C₁₂H₁₉ClN₂O₂ | 258.75 | Piperidine ring, methyl ester, pyrrole core |
| Methyl α-phenyl-2-piperidineacetate hydrochloride | C₁₄H₁₉NO₂·HCl | 269.73* | Phenyl group, piperidine ring, ester group |
| Methyl 3,3-dimethylpyrrolidine-2-carboxylate hydrochloride | C₈H₁₆ClNO₂ | 193.68 | Pyrrolidine ring, dimethyl substitution |
| 1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride | C₈H₁₄ClN₃ | 187.67 | Pyrrolidine ring, pyrazole core |
Functional Differences and Implications
Ring Systems: The piperidine ring (6-membered) in the target compound offers greater conformational flexibility compared to the pyrrolidine (5-membered) derivatives like Methyl 3,3-dimethylpyrrolidine-2-carboxylate hydrochloride. This affects binding interactions in biological systems .
The phenyl group in Methyl α-phenyl-2-piperidineacetate hydrochloride introduces aromaticity, which may enhance stacking interactions in receptor binding .
Physicochemical Properties
- The hydrochloride salt form improves aqueous solubility compared to free bases, critical for in vivo applications.
Biological Activity
Methyl 1-methyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxylate hydrochloride (CAS No. 2171900-91-5) is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's unique structure, featuring a piperidine moiety and a pyrrole core, suggests various pharmacological applications, including antimicrobial and anti-inflammatory properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- SMILES :
COC(=O)c1ccc(n1C)C1CCCCN1.Cl
This structure indicates the presence of both ester and aromatic functionalities, which are often associated with bioactive compounds.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrrole derivatives. In particular, compounds similar to methyl 1-methyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxylate have shown promising activity against various bacterial strains. For instance, derivatives with similar structural features have demonstrated effective inhibition of Mycobacterium tuberculosis (Mtb) through targeting the MmpL3 protein, crucial for mycolic acid transport in bacterial membranes .
| Compound | Target | MIC (μg/mL) | Cytotoxicity (IC50) |
|---|---|---|---|
| Compound 32 | MmpL3 (Mtb) | < 0.016 | > 64 |
| Methyl Pyrrole Derivative | Various Bacteria | Varies | Varies |
Structure-Activity Relationship (SAR)
The biological activity of methyl 1-methyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxylate is influenced by its structural components. Research indicates that modifications to the piperidine ring and the carboxylate group can significantly enhance potency against resistant strains of bacteria. The presence of electron-withdrawing groups on the aromatic ring has been associated with increased activity, while bulky substituents improve binding affinity to biological targets .
Case Studies
One notable study evaluated a series of pyrrole derivatives, including those structurally related to methyl 1-methyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxylate, against drug-resistant M. tuberculosis. The results indicated that specific modifications led to compounds with MIC values significantly lower than those of traditional antibiotics like isoniazid .
Example Case Study:
A compound structurally similar to methyl 1-methyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxylate was tested in vivo for its efficacy against tuberculosis. The study reported a reduction in bacterial load in infected mice models, supporting its potential as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 1-methyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxylate hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves cyclocondensation of substituted pyrrole precursors with piperidine derivatives under acidic conditions. For example, hydrochlorides of similar heterocycles (e.g., ethyl 1-methyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate) are synthesized via aqueous HCl treatment followed by controlled heating (50°C) to achieve clear solutions and high purity . Optimization includes pH control (0–50°C) and stoichiometric adjustments to minimize byproducts like unreacted piperidine or ester hydrolysis intermediates.
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : Analyze the piperidine ring protons (δ 1.5–3.0 ppm) and pyrrole aromatic protons (δ 6.5–7.5 ppm) to confirm substitution patterns .
- HPLC : Use reverse-phase chromatography (C18 column, 0.1% TFA in acetonitrile/water) with UV detection (λ = 254 nm) to assess purity (>95%) and identify impurities (e.g., methyl ester hydrolysis products) .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the molecular formula C₁₂H₁₇ClN₂O₂ (calculated m/z: 268.1) .
Q. What are the critical stability considerations for this compound under laboratory storage conditions?
- Methodological Answer : The hydrochloride salt is hygroscopic; store desiccated at 2–8°C to prevent deliquescence and hydrolysis of the ester group. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can predict degradation pathways, such as piperidine ring oxidation or ester cleavage . Environmental hazards (WGK 2 classification) require disposal via approved waste management protocols .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity or binding affinity to biological targets?
- Methodological Answer : Perform molecular docking using software like AutoDock Vina to simulate interactions with targets (e.g., neurotransmitter receptors due to the piperidine moiety). Parameters include:
- Ligand Preparation : Optimize 3D structure with AM1-BCC charges.
- Receptor Grid : Define binding pockets based on crystallographic data (e.g., serotonin receptors).
- Scoring : Analyze binding energy (ΔG ≤ −7.0 kcal/mol suggests strong affinity). Validation via in vitro assays (e.g., radioligand displacement) is critical .
Q. What strategies resolve contradictions in reported solubility or reactivity data for this compound?
- Methodological Answer : Discrepancies often arise from solvent polarity or pH variations. For example:
- Solubility : Use Hansen solubility parameters to compare polar (DMSO) vs. nonpolar (hexane) solvents. Aqueous solubility can be enhanced via co-solvents (e.g., 10% PEG-400) .
- Reactivity : Re-evaluate reaction conditions (e.g., anhydrous vs. hydrated HCl) using controlled experiments with inline IR monitoring to track intermediate formation .
Q. How can researchers design analogs to improve metabolic stability while retaining pharmacological activity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the methyl ester with a trifluoromethyl group (e.g., 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol analogs) to resist esterase cleavage .
- Piperidine Modifications : Introduce fluorine at the 2-position of the piperidine ring to block CYP450-mediated oxidation while maintaining lipophilicity (clogP ≈ 2.5) .
- In Vitro Assays : Test analogs in hepatocyte microsomes to measure half-life (t₁/₂ > 60 min indicates improved stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
